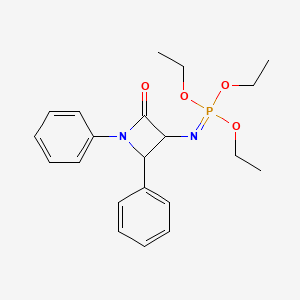
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate typically involves the reaction of triethyl phosphite with a suitable azetidinone derivative under controlled conditions. One common method includes the reaction of 1-ethyl-2-nitrobenzene with triethyl phosphite, followed by conversion to the phosphorimidate product on silica or alumina columns . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphorimidate to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the triethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives .
科学研究应用
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-acetamides
- Phosphoarginine
- Phosphocreatine
Uniqueness
Triethyl N-(2-oxo-1,4-diphenylazetidin-3-yl)phosphorimidate is unique due to its specific structural features, such as the azetidinone ring and the phosphorimidate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
89660-57-1 |
|---|---|
分子式 |
C21H27N2O4P |
分子量 |
402.4 g/mol |
IUPAC 名称 |
1,4-diphenyl-3-[(triethoxy-λ5-phosphanylidene)amino]azetidin-2-one |
InChI |
InChI=1S/C21H27N2O4P/c1-4-25-28(26-5-2,27-6-3)22-19-20(17-13-9-7-10-14-17)23(21(19)24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3 |
InChI 键 |
MOALVTGJGMWFHA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=NC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
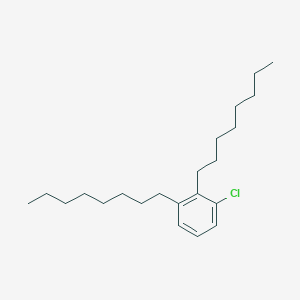

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
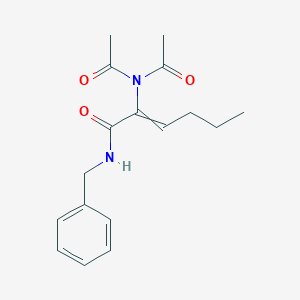
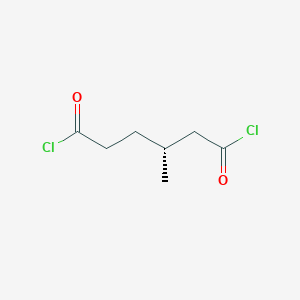
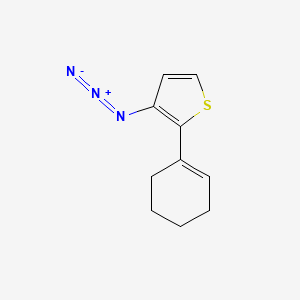
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
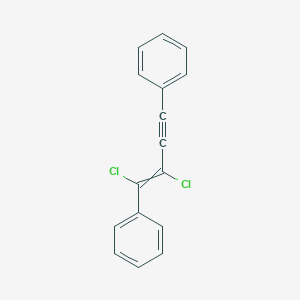
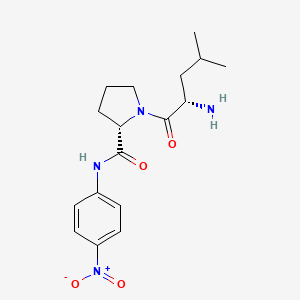
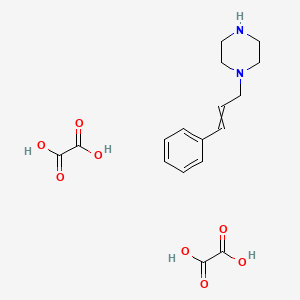

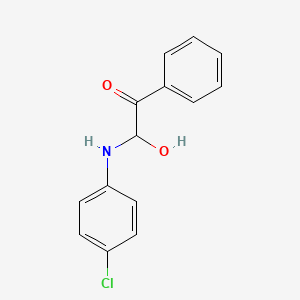
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
